molecular formula C26H19F3N2O2S B15144392 Mif2-IN-1

Mif2-IN-1

Cat. No.: B15144392
M. Wt: 480.5 g/mol
InChI Key: XKCIYWJZAMFYTL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Mif2-IN-1 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific functional groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Mif2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of D-dopachrome tautomerase.

    Biology: Investigated for its role in cell cycle regulation and apoptosis.

    Medicine: Explored for its potential in cancer therapy, particularly in non-small cell lung cancer.

Mechanism of Action

Mif2-IN-1 exerts its effects by inhibiting the activity of D-dopachrome tautomerase. This inhibition leads to the deactivation of the MAPK pathway, resulting in cell cycle arrest and suppression of cancer cell proliferation. The molecular targets involved include key proteins in the MAPK pathway, which play a crucial role in cell growth and survival .

Comparison with Similar Compounds

Mif2-IN-1 is unique compared to other similar compounds due to its potent inhibition of D-dopachrome tautomerase and its specific mechanism of action. Similar compounds include:

Properties

Molecular Formula

C26H19F3N2O2S

Molecular Weight

480.5 g/mol

IUPAC Name

5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1

InChI Key

XKCIYWJZAMFYTL-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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